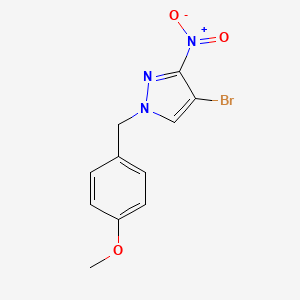

4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-[(4-methoxyphenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O3/c1-18-9-4-2-8(3-5-9)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJOXOMZBKASGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Bromo 1 4 Methoxybenzyl 3 Nitro 1h Pyrazole

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole, several logical disconnections can be proposed, primarily revolving around the sequential introduction of the substituents onto a pre-formed pyrazole (B372694) ring or the construction of the ring from acyclic precursors.

A primary disconnection strategy involves cleaving the N1-C bond of the pyrazole ring, separating the 4-methoxybenzyl group from the 4-bromo-3-nitropyrazole core. This suggests a synthetic route commencing with a suitably substituted pyrazole, which is then N-alkylated. A second key disconnection breaks the C-N and N-N bonds of the pyrazole ring, leading back to a 1,3-dicarbonyl compound (or a synthetic equivalent) and a substituted hydrazine (B178648). This approach is fundamental to many pyrazole syntheses. beilstein-journals.orgnih.gov

Further disconnections can be made at the C-Br and C-N (nitro group) bonds, implying that bromination and nitration are key steps in the functionalization of the pyrazole ring. The order of these steps is crucial for achieving the desired regiochemistry.

| Disconnection | Precursors | Synthetic Strategy |

| N1-C (Alkylation) | 4-Bromo-3-nitro-1H-pyrazole and 4-methoxybenzyl halide | N-alkylation |

| C-N / N-N (Ring Formation) | A β-dicarbonyl equivalent and 4-methoxybenzylhydrazine | Cyclocondensation |

| C4-Br (Bromination) | 1-(4-methoxybenzyl)-3-nitro-1H-pyrazole | Electrophilic Bromination |

| C3-NO2 (Nitration) | 1-(4-methoxybenzyl)-4-bromo-1H-pyrazole | Electrophilic Nitration |

Direct Synthesis Approaches to this compound

Direct synthesis approaches typically involve the step-wise functionalization of a pyrazole scaffold. The success of this strategy hinges on the regioselective control of each reaction.

The introduction of the 4-methoxybenzyl group onto the N1 position of a pyrazole ring is a critical step. N-alkylation of pyrazoles can be achieved using various methods, often yielding a mixture of N1 and N2 isomers, though steric and electronic factors can influence the regioselectivity. nih.govsemanticscholar.org The presence of substituents at the 3 and 5 positions can sterically hinder the N1 position, potentially favoring N2 alkylation. However, for a 3-substituted pyrazole, alkylation often favors the less sterically hindered N1 position. researchgate.net

Common alkylating agents include 4-methoxybenzyl chloride or bromide, often in the presence of a base such as sodium hydride, potassium carbonate, or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile (B52724). mdpi.com The choice of base and solvent can significantly impact the ratio of N1 to N2 isomers. Phase-transfer catalysis has also been employed for the N-alkylation of pyrazoles, offering mild reaction conditions and good yields. researchgate.net An alternative approach involves the use of trichloroacetimidates as alkylating agents under Brønsted acid catalysis, which has been shown to be effective for introducing benzyl (B1604629) groups. mdpi.com

Table of N-Alkylation Conditions for Pyrazoles

| Reagent | Base | Solvent | General Observations |

| 4-Methoxybenzyl chloride | NaH | DMF | Common and effective, but may require careful temperature control. |

| 4-Methoxybenzyl bromide | K2CO3 | Acetonitrile | Milder conditions, often used for sensitive substrates. |

| 4-Methoxybenzyl trichloroacetimidate | Brønsted Acid (e.g., TfOH) | Dichloromethane | Provides good yields for benzylic groups. mdpi.com |

The nitration of pyrazoles is a well-established method for introducing a nitro group. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring. nih.gov Nitration typically occurs at the C4 position if it is unsubstituted. To achieve nitration at the C3 position, the C4 position must be blocked.

For a 1-substituted pyrazole, nitration with a mixture of nitric acid and sulfuric acid generally directs the nitro group to the 4-position. Therefore, a strategy where nitration precedes bromination at the C4 position would likely result in the desired 3-nitro isomer. If starting with 1-(4-methoxybenzyl)-1H-pyrazole, nitration would be expected to yield 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole. To obtain the 3-nitro isomer, a different precursor or a more complex synthetic route may be necessary. One potential strategy involves the cyclization of a precursor that already contains the nitro group in the correct position.

Bromination of the pyrazole ring is a common electrophilic substitution reaction. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. researchgate.net This makes the regioselective bromination at C4 a relatively straightforward transformation.

Common brominating agents include bromine (Br2) in a solvent like acetic acid or chloroform, or N-bromosuccinimide (NBS) in a suitable solvent. researchgate.net The reaction of a 1-substituted pyrazole, such as 1-(4-methoxybenzyl)-3-nitro-1H-pyrazole, with NBS would be expected to proceed smoothly to afford the desired 4-bromo product. The presence of the electron-withdrawing nitro group at the C3 position would further deactivate the C5 position towards electrophilic attack, enhancing the selectivity for bromination at C4.

Comparison of Brominating Agents for Pyrazoles

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Bromine (Br2) | Acetic acid or Chloroform | Readily available and inexpensive. | Corrosive and generates HBr as a byproduct. |

| N-Bromosuccinimide (NBS) | Acetonitrile or CCl4, often with a radical initiator. | Milder and easier to handle than liquid bromine. | More expensive than bromine. |

Convergent Synthesis Routes Utilizing Advanced Coupling Techniques

The [3+2] dipolar cycloaddition is a powerful method for the construction of five-membered heterocyclic rings, including pyrazoles. nih.govnih.gov This reaction typically involves a 1,3-dipole, such as a nitrile imine or a diazoalkane, and a dipolarophile, which is usually an alkene or an alkyne. researchgate.netacs.org

To synthesize this compound via this route, one could envision the reaction of a nitrile imine with a suitable bromo- and nitro-substituted alkene. For instance, a nitrile imine generated from a hydrazonoyl halide could react with a nitro-bromo-alkene. The regioselectivity of the cycloaddition is a critical consideration and is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. rsc.org

Alternatively, a diazo compound could react with a bromo-nitro-alkyne. The in-situ generation of diazo compounds from N-tosylhydrazones is a common strategy. thieme.de The reaction of a diazoalkane with a suitably substituted nitroalkene can also lead to pyrazole formation after subsequent elimination. rsc.org These cycloaddition strategies offer a high degree of flexibility in the introduction of substituents and can provide access to highly functionalized pyrazoles in a single step. beilstein-journals.orgnih.gov

Sequential Functionalization of Precursor Pyrazole Scaffolds for Controlled Substitution

The synthesis of a specifically substituted pyrazole like this compound often relies on the sequential functionalization of a pre-existing pyrazole scaffold. This approach allows for precise control over the position of each substituent. A plausible synthetic route would involve the initial synthesis of a simpler pyrazole core, followed by a series of controlled reactions to introduce the bromo, nitro, and 4-methoxybenzyl groups at the desired positions.

The functionalization of pyrazole scaffolds can be achieved through various methods, including electrophilic substitution and metal-catalyzed cross-coupling reactions. For instance, bromination of the pyrazole ring can be accomplished using reagents like N-bromosuccinimide (NBS). The regioselectivity of such reactions is a critical aspect, often influenced by the existing substituents on the pyrazole ring.

A general strategy could involve the following conceptual steps:

Synthesis of the Pyrazole Core: The initial step would likely be the formation of a pyrazole ring through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

N-Alkylation: The introduction of the 4-methoxybenzyl group at the N1 position can be achieved via N-alkylation using 4-methoxybenzyl chloride or bromide in the presence of a suitable base.

Nitration: The introduction of the nitro group at the C3 position is a key step. This can be achieved using standard nitrating agents, although the reaction conditions would need to be carefully controlled to achieve the desired regioselectivity.

Bromination: The final step would be the bromination at the C4 position. The presence of the other substituents will direct the position of bromination.

The selective functionalization of pyrazole scaffolds is a well-established area of research, with numerous methods available to introduce a wide array of functional groups.

Optimization of Reaction Parameters and Yields in the Synthesis of this compound

The efficiency and yield of any synthetic process are highly dependent on the reaction parameters. The optimization of these parameters is crucial for the successful synthesis of this compound. Key parameters that would require careful optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents ranging from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, hexane) would need to be screened for each synthetic step.

Temperature: Temperature plays a critical role in controlling the rate of reaction and minimizing the formation of side products. Some reactions may require cooling to control exothermicity, while others might need heating to proceed at a reasonable rate.

Catalyst: Many reactions in pyrazole synthesis are catalyzed. The choice of catalyst, whether it be an acid, base, or a transition metal complex, is crucial for the success of the reaction.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

A systematic approach, such as the Design of Experiments (DoE), can be employed to efficiently optimize multiple reaction parameters simultaneously, leading to improved yields and a more robust synthetic process.

Table 1: Key Reaction Parameters for Optimization in Pyrazole Synthesis

| Parameter | Importance | Examples of Variables to Test |

| Solvent | Affects solubility, reaction rate, and selectivity. | Dichloromethane, Acetonitrile, Ethanol, Water |

| Temperature | Influences reaction kinetics and side product formation. | -20°C, Room Temperature, 50°C, 100°C |

| Catalyst | Can dramatically increase reaction rate and control selectivity. | Piperidine, Acetic Acid, Palladium catalysts, Lewis acids |

| Base/Acid | Used to activate or neutralize reactants. | Sodium Carbonate, Triethylamine, p-Toluenesulfonic acid |

| Reactant Ratio | Can influence the product distribution and yield. | 1:1, 1:1.2, 1.2:1 |

Exploration of Green Chemistry Principles in the Synthesis of Related Pyrazole Derivatives

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methodologies, guided by the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of pyrazole derivatives is an area where green chemistry principles have been successfully applied.

Key green chemistry approaches applicable to the synthesis of pyrazoles include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and increased yields, thereby saving energy.

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, which increases atom economy and reduces the number of synthetic steps and purification stages.

Table 2: Application of Green Chemistry Principles in Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Benefits |

| Waste Prevention | One-pot synthesis, multicomponent reactions. | Reduced number of work-up and purification steps. |

| Atom Economy | Cycloaddition reactions, multicomponent reactions. | Maximizes the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Reactions in water or solvent-free conditions. | Reduced environmental impact and improved safety. |

| Energy Efficiency | Microwave-assisted synthesis. | Shorter reaction times and lower energy consumption. |

| Use of Catalysis | Employing reusable solid-supported or nano-catalysts. | Reduced catalyst waste and easier product purification. |

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1 4 Methoxybenzyl 3 Nitro 1h Pyrazole

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Without access to experimental data from a synthesis and characterization study of this specific molecule, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by synthetic or analytical chemists are needed to characterize this compound and make its spectroscopic data available to the scientific community.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For pyrazole (B372694) derivatives, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The chromophores within the molecule, such as the pyrazole ring, the nitro group, and the aromatic benzyl (B1604629) substituent, govern the specific wavelengths of absorption (λmax), providing valuable insights into the compound's electronic structure.

While specific experimental UV-Vis data for 4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole is not extensively detailed in the public domain, analysis of closely related compounds allows for a well-grounded estimation of its electronic absorption properties. The absorption profile is primarily dictated by π → π* and n → π* transitions. The pyrazole ring itself, along with the attached nitro and bromo groups, and the 4-methoxybenzyl substituent, constitutes a conjugated system. This extended conjugation is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Furthermore, the polarity of the solvent can influence the position of the λmax. While the maximum absorption wavelength in substituted pyrazoles may not change significantly with different solvents, the emission wavelength often shows a red shift as solvent polarity increases.

Table 1: UV-Vis Absorption Data for a Related Pyrazole Analogue

| Compound Name | Solvent | λmax (nm) |

|---|

X-ray Crystallography for Precise Solid-State Structure Determination of Pyrazole Analogues

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. Although a specific crystal structure determination for this compound is not available in published literature, a comprehensive analysis of its structural analogues provides significant insights into its expected solid-state conformation.

The crystal structures of numerous substituted pyrazoles have been elucidated, revealing common geometric parameters and packing motifs. mdpi.comresearchgate.netresearchgate.netnih.gov A particularly relevant analogue is the monohydrate of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid. univie.ac.at Its analysis would provide a foundational understanding of the core pyrazole ring's geometry as influenced by the bromo and nitro substituents.

Generally, pyrazole derivatives crystallize in common crystal systems such as monoclinic, triclinic, and orthorhombic. researchgate.net For example, the crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol was reported to be triclinic with a C2/c space group. researchgate.net The planarity of the pyrazole ring is a key feature, though it can be influenced by bulky substituents. The spatial orientation of the substituents relative to the pyrazole ring, defined by dihedral angles, is critical. In structures with benzyl or phenyl groups attached to the pyrazole nitrogen, the dihedral angle between the pyrazole ring and the aromatic ring is a significant conformational parameter. For instance, in one pyrazolidine (B1218672) derivative featuring a 4-methoxyphenyl (B3050149) ring, the ring was found to be almost perpendicular to the pyrazolidine plane. nih.gov

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in dictating the crystal packing. In N-H containing pyrazoles, hydrogen bonding often leads to the formation of dimers, trimers, or catemeric chains. mdpi.com For N-substituted pyrazoles like the title compound, C-H···O and C-H···N interactions, along with interactions involving the bromine atom, are expected to be significant in stabilizing the crystal lattice.

Table 2: Crystallographic Data for Selected Pyrazole Analogues

| Compound Name | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 4-bromo-2-(1H-pyrazol-3-yl)phenol researchgate.net | Triclinic | C2/c | a = 16.255(3) Å, b = 4.4119(9) Å, c = 25.923(5) Å, β = 107.99(3)° |

| (1Z)-1-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-3-oxopyrazolidin-1-ium-2-ide nih.gov | Not Specified | Not Specified | The 4-methoxyphenyl ring is almost normal to the pyrazolidine ring plane (dihedral angle = 87.36 (17)°). |

| 4-Iodo-1H-pyrazole mdpi.com | Orthorhombic | Cmme | Not fully specified |

Chemical Reactivity and Transformation Studies of 4 Bromo 1 4 Methoxybenzyl 3 Nitro 1h Pyrazole

Reactivity and Functionalization at the C-4 Bromine Substituent

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) on 4-Bromopyrazoles

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-4 bromine atom of the pyrazole (B372694) ring is well-suited for such transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions have become indispensable in modern synthetic chemistry. ias.ac.in

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the 4-bromopyrazole and an organoboron compound, typically an aryl or vinyl boronic acid. ias.ac.in This reaction is valued for the stability and low toxicity of the boron reagents. nih.gov For 4-bromopyrazoles, palladium catalysts such as Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., XPhos) are commonly employed in the presence of a base like sodium carbonate or potassium phosphate. nih.govrsc.org The reaction allows for the synthesis of 4-aryl or 4-heteroaryl pyrazole derivatives. The efficiency of the coupling can be influenced by the electronic nature of the boronic acid, with electron-rich partners often providing good yields. mdpi.com

The Heck reaction involves the palladium-catalyzed coupling of the 4-bromopyrazole with an alkene to form a new C-C bond, yielding 4-alkenylpyrazoles. masterorganicchemistry.comchim.it The reaction typically proceeds in the presence of a palladium catalyst and a base. arkat-usa.org Its key advantage lies in its trans selectivity. masterorganicchemistry.com While specific studies on 4-bromo-3-nitropyrazoles are limited, research on related 4-iodo-1H-pyrazoles has shown that ligands such as P(OEt)₃ can be effective for the cross-coupling with various acrylates. sigmaaldrich.com

The Sonogashira coupling is a method for forming a C(sp²)-C(sp) bond between the 4-bromopyrazole and a terminal alkyne. osti.govmdpi.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.net This transformation is highly valuable for creating conjugated systems. mdpi.com Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. nih.gov The reaction conditions are generally mild, allowing for a broad functional group tolerance. osti.gov

| Reaction | Typical Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Product Type | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, XPhos Pd G2 | PPh₃, XPhos | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80 - 110 | 4-Aryl/Vinyl-pyrazoles | rsc.orgmdpi.comrsc.org |

| Heck | Pd(OAc)₂ | P(OEt)₃, PPh₃ | Et₃N, NaOAc | DMF, Acetonitrile (B52724) | 80 - 140 | 4-Alkenyl-pyrazoles | chim.itsigmaaldrich.com |

| Sonogashira | PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl | PPh₃, DTBNpP | Et₃N, TMP | Toluene, DMSO | Room Temp - 60 | 4-Alkynyl-pyrazoles | nih.govtcnj.edu |

This table presents representative conditions for cross-coupling reactions on related 4-bromopyrazole systems and is intended to be illustrative.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into a highly reactive organometallic intermediate. wikipedia.org For 4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole, this would involve treating the compound with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C to -100 °C). tcnj.edu This process exchanges the bromine atom for a lithium atom, generating a potent pyrazol-4-yl-lithium nucleophile.

The reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting organolithium species is highly reactive and must be generated and used at low temperatures to prevent side reactions. Once formed, this nucleophilic intermediate can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the C-4 position.

Potential electrophiles include:

Proton sources (e.g., H₂O) to achieve hydrodebromination.

Aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Carbon dioxide (CO₂) to yield a carboxylic acid after acidic workup.

Alkyl halides (e.g., CH₃I) to introduce alkyl groups.

An alternative to organolithium reagents involves using magnesium-based reagents, such as isopropylmagnesium chloride (i-PrMgCl), often in combination with n-BuLi, to perform the exchange. nih.govnih.gov This can sometimes offer improved chemoselectivity, especially for substrates with other sensitive functional groups. nih.gov Studies on 4-bromo-1-phenylsulfonylpyrazole have shown that lithiation can occur without halogen-metal exchange under certain conditions, highlighting the importance of the N-substituent and reaction conditions in directing the reactivity. rsc.orgrsc.org However, for the target compound, the direct exchange at the C-Br bond is the expected pathway for generating the C-4 nucleophile.

Investigation of Nucleophilic Aromatic Substitution (SNAr) Potential at C-4

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This mechanism is distinct from electrophilic aromatic substitution and requires the aromatic ring to be electron-deficient. libretexts.org The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack and stabilizing the negatively charged intermediate (a Meisenheimer complex). wikipedia.org

In this compound, the nitro group at the C-3 position is ortho to the bromine atom at C-4. This arrangement strongly activates the C-4 position for SNAr reactions. The nitro group effectively delocalizes the negative charge of the Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the reaction. libretexts.orgwikipedia.org

A wide range of nucleophiles can potentially displace the bromide ion, including:

Alkoxides (e.g., sodium methoxide) to form 4-alkoxypyrazoles.

Amines (primary or secondary) to synthesize 4-aminopyrazole derivatives.

Thiols (thiolates) to produce 4-thioether pyrazoles.

Research on the closely related 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid has demonstrated that it reacts with arylamines in the presence of copper(I) salts, leading to 4-arylamino substituted products. osti.gov This provides strong evidence for the feasibility of SNAr pathways in this class of compounds. The reaction rate in SNAr typically follows the trend F > Cl > Br > I, which is opposite to SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. youtube.com

Transformations Involving the C-3 Nitro Group

The nitro group at the C-3 position is a versatile functional group. Its strong electron-withdrawing character influences the reactivity of the entire pyrazole ring, and it can be transformed into other important functionalities, most notably an amino group.

Catalytic Reduction of the Nitro Group to Amine Functionality

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis. This reaction can be achieved with high chemoselectivity, often leaving other functional groups, such as the C-4 bromine, intact. researchgate.net

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method involving a metal catalyst and a hydrogen source. Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The hydrogen source is usually hydrogen gas (H₂), but transfer hydrogenation agents like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) can also be used. google.com This method is often clean and produces high yields.

Metal-Acid Reductions: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective for reducing nitro groups.

The resulting compound, 1-(4-methoxybenzyl)-4-bromo-1H-pyrazol-3-amine, is a valuable intermediate itself. The newly formed amino group can undergo a wide range of subsequent reactions, while the bromine atom remains available for cross-coupling or other functionalization strategies. The reduction of nitroarenes is known to proceed via intermediate species such as nitroso and hydroxylamine (B1172632) compounds. mdpi.comnih.gov

| Reagent/Catalyst System | Hydrogen Source | Solvent | Key Features | Ref |

| Pd/C, PtO₂, Raney Ni | H₂ (gas) | Ethanol, Methanol (B129727), Ethyl Acetate | High efficiency, clean reaction, common industrial method. | google.com |

| Fe, Sn, or Zn | HCl, Acetic Acid | Ethanol, Water | Classical, cost-effective method. | google.com |

| Hydrazine Hydrate | (Transfer Hydrogenation) | Ethanol | Avoids use of pressurized H₂ gas. | google.com |

| Sodium Borohydride/Catalyst | NaBH₄ | Methanol | Mild conditions, requires a catalyst (e.g., NiCl₂). | google.com |

This table provides general conditions for the reduction of aromatic nitro groups, which are applicable to the target compound.

Exploration of Further Derivatization Reactions of the Nitro Moiety

Once the nitro group is reduced to an amine, a plethora of derivatization reactions become accessible. The 3-aminopyrazole (B16455) scaffold is a key building block for the synthesis of various fused heterocyclic systems and other complex molecules. arkat-usa.org

Some potential derivatization pathways for the resulting 3-aminopyrazole include:

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Condensation Reactions: 3-Aminopyrazoles are common precursors for synthesizing fused pyrazole systems. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activities. sigmaaldrich.com Similarly, reactions with other bidentate electrophiles can yield other fused systems like pyrazolo[3,4-b]pyridines. chim.it

These transformations highlight the synthetic utility of the amino group, allowing the pyrazole core to be elaborated into more complex and functionally diverse structures.

Reactivity of the N-1 4-Methoxybenzyl Group

The 4-methoxybenzyl (PMB) group is a commonly employed N-protecting group in heterocyclic chemistry due to its relative stability under various conditions and its susceptibility to cleavage under specific, often mild, oxidative or acidic conditions. Its reactivity is a cornerstone for synthetic strategies involving the pyrazole nucleus.

The selective removal of the N-1 4-methoxybenzyl group from the pyrazole ring is a critical transformation, enabling further functionalization at the N-1 position or providing the N-unsubstituted pyrazole. This N-dearylation can be accomplished through several methods, most notably oxidative cleavage and acid-mediated hydrolysis.

Oxidative Cleavage: Ceric Ammonium Nitrate (CAN) is a widely used reagent for the deprotection of PMB-protected amines and azoles. researchgate.netresearchgate.net The reaction with CAN typically proceeds in solvents like acetonitrile or methanol and results in the cleavage of the N-benzyl bond to yield the parent NH-pyrazole and p-anisaldehyde (4-methoxybenzaldehyde) or its further oxidation products like p-benzoquinone. researchgate.net The electron-rich nature of the p-methoxyphenyl ring makes it susceptible to oxidation by Ce(IV), initiating the cleavage process. The reaction is generally efficient and can be performed at or below room temperature. researchgate.net

Acid-Mediated Cleavage: Trifluoroacetic acid (TFA) is another effective reagent for the removal of the PMB group. clockss.orgtib.eu The cleavage in the presence of a strong acid like TFA is thought to proceed via protonation of the ether oxygen or the pyrazole nitrogen, followed by the departure of the stable 4-methoxybenzyl cation. This cation can be trapped by scavengers like anisole (B1667542) or 1,3-dimethoxybenzene (B93181) to prevent side reactions. clockss.org The reaction conditions, such as temperature and duration, can be tuned to achieve efficient deprotection. For instance, heating in TFA at 70°C for an extended period has been shown to effectively remove the PMB group from substituted pyrazolones. clockss.org

The table below summarizes typical conditions for the cleavage of the N-1 4-methoxybenzyl group from pyrazole systems, which are applicable to this compound.

| Reagent | Solvent(s) | Typical Conditions | Products |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile, Methanol | 0°C to room temperature | 4-Bromo-3-nitro-1H-pyrazole, p-Anisaldehyde/p-Benzoquinone |

| Trifluoroacetic Acid (TFA) | Dichloromethane, Toluene | Room temperature to 70°C | 4-Bromo-3-nitro-1H-pyrazole, 4-Methoxybenzyl trifluoroacetate |

The pendant 4-methoxybenzyl group, being an activated aromatic ring, is susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a strong activating, ortho-, para-directing group. Since the para position is occupied by the linkage to the pyrazole's benzylic carbon, electrophilic attack is anticipated to occur at the ortho positions (C-2' and C-6') relative to the methoxy group.

Potential electrophilic aromatic substitution reactions on the pendant methoxybenzyl ring include nitration, halogenation, and Friedel-Crafts reactions. For instance, treatment with a nitrating agent under controlled conditions could introduce a nitro group onto the anisole ring. However, the presence of the electron-withdrawing pyrazole moiety and the nitro group on the pyrazole ring might influence the reactivity of the pendant aromatic ring. Careful optimization of reaction conditions would be necessary to achieve selective substitution on the pendant ring without affecting other functional groups in the molecule.

Analysis of Regioselectivity and Stereoselectivity in Complex Chemical Transformations

The regioselectivity of reactions involving this compound is largely dictated by the electronic and steric influences of the substituents on the pyrazole ring. The nitro group at the C-3 position and the bromo group at the C-4 position are strong electron-withdrawing groups, which deactivate the pyrazole ring towards electrophilic attack. Conversely, they can direct nucleophilic aromatic substitution (SNAAr) reactions.

The C-5 position of the pyrazole ring is the most likely site for nucleophilic attack, should the conditions be suitable for such a reaction. The regioselectivity of transformations at the pyrazole core would be a critical aspect to consider in any synthetic endeavor. For instance, in cross-coupling reactions, the reactivity of the C-Br bond at the C-4 position would be of primary interest.

Stereoselectivity would become a crucial consideration in reactions that introduce new chiral centers. For example, if the pyrazole were to participate in a cycloaddition reaction or be subjected to an asymmetric transformation, the existing substituents would play a significant role in directing the stereochemical outcome. However, for most common transformations of this achiral molecule, regioselectivity is the more pertinent consideration.

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the key reactions involving this compound are of fundamental interest for understanding and optimizing its chemical transformations.

The N-dearylation with CAN is believed to proceed via a single-electron transfer (SET) mechanism. The Ce(IV) ion oxidizes the electron-rich p-methoxyphenyl ring, generating a radical cation. This intermediate then undergoes fragmentation to release the N-unsubstituted pyrazole and the 4-methoxybenzyl cation, which is further oxidized. researchgate.net

The acid-catalyzed cleavage of the PMB group with TFA likely involves the formation of a stabilized 4-methoxybenzyl carbocation. The reaction is initiated by protonation, followed by the cleavage of the C-N bond. The stability of the resulting carbocation, due to the resonance delocalization provided by the methoxy group, is a key driving force for this reaction.

Mechanistic studies of functional group transformations on the nitropyrazole ring would likely involve computational modeling and kinetic studies. For example, the mechanism of nucleophilic substitution of the bromo group would depend on the nature of the nucleophile and the reaction conditions, potentially proceeding through a Meisenheimer complex intermediate. The strong electron-withdrawing nature of the adjacent nitro group would facilitate such a pathway.

Computational Investigations of 4 Bromo 1 4 Methoxybenzyl 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. nih.gov It is used to determine the optimized molecular geometry, electronic structure, and conformational landscape of 4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole.

Conformational Analysis: The presence of several rotatable single bonds—specifically the C-N bond linking the benzyl (B1604629) group to the pyrazole (B372694) and the C-O bond of the methoxy (B1213986) group—means that this compound can exist in multiple conformations. A potential energy surface scan can be performed by systematically rotating these bonds to identify the most stable conformer (the global minimum) and other low-energy isomers. This analysis is critical as different conformations can exhibit distinct chemical and physical properties.

Table 1: Predicted Geometrical Parameters for this compound (Optimized via DFT) Note: These values are representative and based on DFT studies of structurally similar pyrazole derivatives. unar.ac.idnih.gov

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

|---|---|---|---|---|---|

| Bond Length | N1-N2 | 1.375 | Bond Angle | C5-N1-N2 | 112.5 |

| Bond Length | N2-C3 | 1.310 | Bond Angle | N1-N2-C3 | 109.5 |

| Bond Length | C3-C4 | 1.420 | Bond Angle | N2-C3-C4 | 110.0 |

| Bond Length | C4-C5 | 1.370 | Bond Angle | C3-C4-C5 | 105.0 |

| Bond Length | C5-N1 | 1.380 | Bond Angle | C4-C5-N1 | 103.5 |

| Bond Length | C4-Br | 1.890 | Bond Angle | N2-C3-N(nitro) | 118.0 |

| Bond Length | C3-N(nitro) | 1.470 | Bond Angle | C(pyrazole)-N1-C(benzyl) | 125.0 |

Quantum Chemical Predictions of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

GIAO NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. rsc.org By performing GIAO calculations on the DFT-optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to validate the molecular structure. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Values are illustrative, based on GIAO calculations for related pyrazole and aromatic structures. rsc.orgmdpi.com

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H5 (pyrazole) | 8.1 - 8.3 |

| ¹H | CH₂ (benzyl) | 5.5 - 5.7 |

| ¹H | CH (phenyl, ortho to CH₂) | 7.2 - 7.4 |

| ¹H | CH (phenyl, ortho to OCH₃) | 6.8 - 7.0 |

| ¹H | OCH₃ (methoxy) | 3.8 - 3.9 |

| ¹³C | C3 (pyrazole) | 148 - 152 |

| ¹³C | C4 (pyrazole) | 95 - 99 |

| ¹³C | C5 (pyrazole) | 130 - 134 |

| ¹³C | CH₂ (benzyl) | 52 - 55 |

| ¹³C | C (phenyl, attached to OCH₃) | 159 - 162 |

| ¹³C | OCH₃ (methoxy) | 55 - 57 |

Vibrational Frequencies: Theoretical vibrational analysis based on DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. iosrjournals.org Calculating the harmonic vibrational frequencies helps in assigning the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. derpharmachemica.com Key expected frequencies include the asymmetric and symmetric stretches of the nitro (NO₂) group, C-Br stretching, C-H stretching of the aromatic rings, and various pyrazole ring vibrations.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) to Elucidate Reactivity

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. unar.ac.id The MEP map plots the electrostatic potential onto the electron density surface. For this compound, the MEP would show regions of negative potential (red/yellow) localized around the electronegative oxygen atoms of the nitro group and the methoxy group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the H5 proton on the pyrazole ring. nih.govresearchgate.net

Frontier Molecular Orbitals (FMOs): Frontier Molecular Orbital (FMO) theory simplifies the study of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this molecule, the HOMO is expected to be distributed primarily over the electron-rich 4-methoxyphenyl (B3050149) ring and parts of the pyrazole ring. The LUMO is likely concentrated on the electron-deficient nitro group and the pyrazole ring, indicating that these are the primary sites for nucleophilic attack.

Table 3: Calculated FMO Energies and Reactivity Descriptors Note: Values are representative and derived from DFT studies on similar nitroaromatic and pyrazole compounds. researchgate.netunar.ac.id

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.8 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.3 | Indicates kinetic stability and chemical reactivity |

| Ionization Potential (I) | 6.8 | -E(HOMO) |

| Electron Affinity (A) | 2.5 | -E(LUMO) |

| Global Hardness (η) | 2.15 | (I - A) / 2 |

| Electrophilicity Index (ω) | 2.58 | (I + A)² / (8 * η) |

Reaction Mechanism Studies Using Advanced Computational Approaches (e.g., Molecular Electron Density Theory, MEDT)

While FMO theory provides a static picture of reactivity, advanced methods like the Molecular Electron Density Theory (MEDT) offer a more dynamic understanding of reaction mechanisms. Proposed by Luis R. Domingo, MEDT posits that the changes in electron density along a reaction path, rather than molecular orbital interactions, are responsible for chemical reactivity. nih.govencyclopedia.pubnih.gov

An MEDT study of a reaction involving this compound, such as a nucleophilic aromatic substitution at the C4 position, would involve several steps:

Locating the transition state (TS) structure for the reaction.

Analyzing the global electron density transfer (GEDT) at the TS to quantify the polar nature of the reaction. researchgate.net

Performing a topological analysis of the Electron Localization Function (ELF) to understand the precise sequence of bond formation and breaking events.

This approach provides a detailed, step-by-step picture of how the electron density reorganizes during the reaction, offering deeper insights into the reaction's feasibility and selectivity. encyclopedia.pub

In Silico Prediction of Chemical Reactivity and Stability Profiles

In silico methods provide a rapid and cost-effective way to predict the chemical reactivity and stability of new compounds.

Chemical Reactivity: The reactivity of this compound can be predicted using the quantum chemical descriptors calculated via DFT, as shown in Table 3.

Electrophilicity Index (ω): A higher value indicates a greater capacity to act as an electrophile. The presence of the nitro group is expected to make the molecule a moderately strong electrophile.

Fukui Functions: These functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule with greater precision than MEP maps alone.

Stability: The thermodynamic stability of the molecule can be assessed by calculating its total energy and enthalpy of formation using DFT. A more negative value generally indicates higher stability. The HOMO-LUMO energy gap also serves as an indicator of kinetic stability; a larger gap implies that the molecule is less likely to undergo chemical reactions. researchgate.net Furthermore, computational tools can predict potential degradation pathways by identifying the weakest bonds in the molecule and simulating reactions with common reagents or environmental factors.

Applications As a Synthetic Intermediate and Future Research Directions

Role of 4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole in the Synthesis of Complex Heterocyclic Systems

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of complex, fused heterocyclic systems. The presence of ortho-positioned bromo and nitro functionalities provides a powerful handle for annulation reactions, leading to the formation of bicyclic structures such as pyrazolo[3,4-b]pyridines, pyrazolo[4,3-c]pyridines, and pyrazolo[3,4-d]pyrimidines.

The general synthetic strategy involves two key transformations:

Reduction of the Nitro Group: The nitro group at the C3 position can be selectively reduced to an amino group (-NH2) using standard conditions, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reductants like SnCl2 or Fe/HCl. This generates a nucleophilic amino group adjacent to the C4 position.

Cyclization via the Bromo Group: The bromine atom at the C4 position serves as a reactive site for transition-metal-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization of the amino group onto the alkyne, can yield pyrazolo-fused pyridines. Alternatively, Buchwald-Hartwig amination or Suzuki coupling followed by cyclization can be employed to construct various fused ring systems.

This synthetic utility allows chemists to leverage the pyrazole (B372694) core as a scaffold to build intricate molecules with potential applications in medicinal chemistry and materials science.

Utility as a Precursor to Diversely Substituted Pyrazole Libraries through Modular Synthesis

Modular synthesis relies on the use of building blocks that can be modified in a stepwise and controlled manner to generate a large number of structurally diverse compounds, often referred to as a chemical library. This compound is exceptionally well-suited for this approach due to its orthogonal reactive sites. The C4-bromo and C3-nitro groups can be functionalized independently, allowing for the systematic introduction of various substituents.

A typical modular approach would involve:

Functionalization at C4: The bromine atom can be replaced with a wide array of substituents using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), introducing aryl, heteroaryl, alkyl, or alkynyl groups.

Functionalization at C3: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups, providing another axis of diversity.

Functionalization at C5: The C5 position, bearing a hydrogen atom, is susceptible to deprotonation and subsequent reaction with electrophiles, or direct C-H activation, adding a third modification site.

Deprotection at N1: The 4-methoxybenzyl (PMB) group is a stable protecting group that can be removed under oxidative or strongly acidic conditions, revealing the N-H of the pyrazole ring for further derivatization.

This multi-directional functionalization capability enables the creation of extensive pyrazole libraries for high-throughput screening in drug discovery programs.

Table 1: Modular Synthesis Potential of this compound This interactive table outlines the potential reactions at each functional site of the molecule.

| Position | Functional Group | Reaction Type | Potential New Substituents |

|---|---|---|---|

| C4 | Bromo (-Br) | Suzuki Coupling | Aryl, Heteroaryl |

| Sonogashira Coupling | Alkynyl | ||

| Heck Coupling | Alkenyl | ||

| Buchwald-Hartwig Amination | Amino, Amido | ||

| C3 | Nitro (-NO₂) | Reduction to Amine | Amino (-NH₂) |

| Subsequent Acylation | Amido (-NHCOR) | ||

| Subsequent Alkylation | Alkylamino (-NHR) | ||

| N1 | PMB Group | Oxidative Deprotection | Hydrogen (-H) |

Design Principles for Pyrazole-Based Scaffolds in Target-Oriented Organic Synthesis

Pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds and approved drugs. nih.govlifechemicals.com Their five-membered aromatic ring structure, containing two adjacent nitrogen atoms, allows them to act as versatile pharmacophores capable of engaging in various interactions with biological targets.

Key design principles involving pyrazole scaffolds include:

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H, if deprotected) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), enabling strong and specific interactions with protein active sites.

Bioisosterism: The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic rings, such as phenyl or imidazole, to modulate physicochemical properties like solubility, metabolism, and target affinity.

Structural Rigidity: The planar and rigid nature of the pyrazole core helps to reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific target. The defined vectors of the substituents allow for precise positioning of functional groups in three-dimensional space.

In the context of this compound, the substituents are positioned to explore key chemical space around this privileged core. The N1-substituent often influences pharmacokinetic properties, while substituents at the C3 and C4 positions are critical for establishing interactions with the target protein.

Emerging Methodologies for Pyrazole Functionalization and Derivatization

While traditional cross-coupling reactions are mainstays for pyrazole functionalization, several emerging methodologies offer new avenues for derivatization:

C-H Functionalization: Direct C-H activation has become a powerful tool for introducing substituents without the need for pre-installed handles like halides. The C5-H bond of the pyrazole ring in the title compound is a prime target for such reactions, allowing for the introduction of aryl, alkyl, or other groups in a highly atom-economical fashion.

Photoredox Catalysis: Light-mediated photoredox catalysis enables novel transformations under mild conditions. This technology could potentially be applied to functionalize the C-Br bond or to perform reactions involving the nitro group that are not accessible through traditional thermal methods.

Flow Chemistry: The synthesis and derivatization of heterocyclic compounds, especially those involving hazardous intermediates or reagents, can be made safer and more efficient using continuous flow chemistry. nih.gov Flow reactors allow for precise control over reaction parameters and can enable the use of reactive intermediates that are difficult to handle in batch processes, which is particularly relevant for reactions involving nitro-containing compounds or organometallics. nih.gov

These modern techniques expand the synthetic toolbox available for modifying this compound, facilitating the rapid and efficient synthesis of novel derivatives.

Potential Contributions to Chemical Biology and Materials Science Through Derivatization

The versatility of this compound as a synthetic intermediate opens up possibilities for creating novel molecules for chemical biology and materials science.

Chemical Biology: By generating diverse libraries from this scaffold, new chemical probes can be developed to study biological processes. For example, the pyrazole core is a key component of many kinase inhibitors. Derivatization of the title compound could lead to potent and selective inhibitors for studying specific signaling pathways. Furthermore, the functional handles could be used to attach fluorescent tags or biotin (B1667282) labels to create probes for target identification and imaging.

Materials Science: Pyrazole derivatives are widely used as ligands in coordination chemistry and have applications in catalysis and the development of metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions. Derivatives of the title compound could be used to synthesize novel ligands, leading to catalysts with unique reactivity or MOFs with tailored porosity and functionality. Substituted pyrazoles have also been investigated for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. lifechemicals.com

Identification of Current Challenges and Future Opportunities in the Chemistry of Halo- and Nitro-Substituted Pyrazoles

Despite their synthetic potential, working with halo- and nitro-substituted pyrazoles like this compound presents several challenges.

Current Challenges:

Selective Reactivity: A key challenge is achieving selective functionalization at one site without affecting other reactive groups. For example, conditions for a Suzuki coupling at the C-Br bond must be chosen carefully to avoid side reactions involving the nitro group.

Safety Concerns: Nitro-containing compounds can be energetic and require careful handling, especially on a large scale. The reduction of nitro groups can also be highly exothermic.

Future Opportunities:

Development of Orthogonal Strategies: A major opportunity lies in developing robust orthogonal synthetic strategies that allow for the independent and sequential modification of each functional group on the pyrazole core. whiterose.ac.uk This would fully unlock the potential for modular synthesis.

Novel Transformations: Exploring new reactions for the nitro group beyond simple reduction could lead to novel pyrazole derivatives. For example, the nitro group can participate in cycloaddition reactions or be converted into other nitrogen-containing functionalities.

Application in New Fields: While the use of pyrazoles in medicine is well-established, there are growing opportunities to apply these versatile scaffolds in agrochemicals, materials science, and catalysis by leveraging the unique properties imparted by halo and nitro substituents. lifechemicals.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazolo[3,4-b]pyridine |

| Pyrazolo[4,3-c]pyridine |

Q & A

Basic Research Question

- ¹H NMR : The 4-methoxybenzyl group exhibits characteristic singlet peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons split into doublets (δ 6.8–7.3 ppm). The pyrazole ring protons appear as distinct signals between δ 7.5–8.5 ppm, with splitting patterns dependent on substituent positions .

- ¹³C NMR : The nitro group at C3 deshields adjacent carbons, shifting C3 to ~δ 140–150 ppm .

- HRMS : Accurate mass analysis confirms molecular formula (e.g., C₁₂H₁₁BrN₃O₃ requires m/z 324.9972 [M+H]⁺). Isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) validate substitution .

What computational methods are effective for predicting the reactivity and regioselectivity of nitration in pyrazole systems?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) pathways. Key findings:

- Nitration regioselectivity : The 3-position is favored due to lower activation energy (ΔG‡ ≈ 15–20 kcal/mol) compared to the 5-position, driven by electron-withdrawing effects of the bromine and nitro groups .

- Solvent effects : Polar solvents stabilize transition states, reducing energy barriers by ~3–5 kcal/mol .

- Hammett parameters : σ⁺ values for substituents (e.g., Br: +0.26, NO₂: +0.78) correlate with observed reaction rates .

How do steric and electronic effects of the 4-methoxybenzyl group influence biological activity in pyrazole derivatives?

Advanced Research Question

- Steric effects : The bulky 4-methoxybenzyl group at N1 hinders binding to flat enzymatic pockets (e.g., kinase ATP-binding sites), reducing inhibitory activity compared to smaller substituents (methyl, phenyl) .

- Electronic effects : The methoxy group’s electron-donating nature (+M effect) enhances π-stacking interactions with aromatic residues in target proteins, as shown in molecular docking studies (AutoDock Vina) .

- Case study : Derivatives with 4-methoxybenzyl groups show moderate cytotoxicity (IC₅₀ ≈ 10–50 µM) against cancer cell lines, attributed to balanced hydrophobicity (LogP ~2.5) .

What strategies address contradictory data in reported synthetic yields for nitro-substituted pyrazoles?

Advanced Research Question

Discrepancies in yields (e.g., 40–80% for nitration steps) arise from:

- Impurity profiles : Side products (e.g., dinitro derivatives) form under high-temperature conditions (>10°C), requiring rigorous TLC monitoring .

- Scaling effects : Microscale reactions (<100 mg) often report higher yields due to efficient heat dissipation, while bulk syntheses face mass transfer limitations .

- Catalyst loading : Excess HNO₃ (>2 equiv.) increases byproduct formation; stoichiometric optimization improves reproducibility .

How can X-ray crystallography validate the molecular geometry of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) reveals:

- Bond angles : The N1-C2-N3 angle in the pyrazole ring is ~105–110°, consistent with aromaticity .

- Torsional strain : The dihedral angle between the pyrazole and 4-methoxybenzyl rings is ~30–40°, indicating moderate conjugation .

- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.5–3.0 Å) stabilize crystal packing .

What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions for brominated pyrazole intermediates?

Advanced Research Question

Key challenges include:

- Catalyst poisoning : Bromine atoms coordinate with palladium catalysts (e.g., Pd(PPh₃)₄), reducing activity. Switching to Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) improves efficiency .

- Solvent compatibility : Mixed aqueous/organic systems (THF/H₂O) enhance solubility of boronic acids but may hydrolyze nitro groups. Anhydrous toluene is preferred .

- Functional group tolerance : Nitro groups are stable under mild conditions (≤80°C), but elevated temperatures (>100°C) risk reduction to amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.